Ethyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate
Description
Ethyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate (hereafter referred to as the target compound) is a synthetic purine derivative characterized by a 3-methyl-substituted benzyl group at position 7 and a sulfanylacetate ester at position 8 of the purine dione core. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors that interact with purine analogs, such as kinase inhibitors or adenosine receptor modulators .
Properties
IUPAC Name |
ethyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-4-26-13(23)10-27-18-19-15-14(16(24)20-17(25)21(15)3)22(18)9-12-7-5-6-11(2)8-12/h5-8H,4,9-10H2,1-3H3,(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYESQKTWQZBHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate typically involves multi-step organic reactions. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.
Introduction of the Methylphenyl Group: The methylphenyl group is introduced via Friedel-Crafts alkylation, where a methyl group is added to the phenyl ring.
Formation of the Sulfanylacetate Linkage: This involves the reaction of the purine base with a thiol compound to form the sulfanylacetate linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the purine base, where nucleophiles like amines or thiols replace hydrogen atoms.
Scientific Research Applications
Ethyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The sulfanylacetate linkage plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The target compound’s key structural elements include:
- Purine dione core : Facilitates hydrogen bonding and π-π interactions.
- 3-Methylphenylmethyl group : Enhances lipophilicity and may influence receptor binding.
- Ethyl sulfanylacetate ester : Introduces hydrolytic instability compared to amides but increases membrane permeability.
Table 1: Structural Comparison with Analogs
Physicochemical and Pharmacokinetic Properties
- However, ester groups are prone to hydrolysis, reducing metabolic stability .
- Electron-Donating Effects : The 3-methylphenylmethyl group may stabilize the purine core via steric hindrance and hydrophobic interactions, similar to the 3-methylphenyl substituent in CpdB () .
- Hydrogen Bonding: The purine dione core offers multiple hydrogen-bonding sites, contrasting with the thiazolidinedione in CpdB or the pyrimidinone in GW1100, which have distinct electronic profiles .
Biological Activity
Ethyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate is a complex organic compound with a unique structure that combines a purine derivative with an ethyl acetate moiety. This compound exhibits potential biological activities due to its structural characteristics, particularly the presence of the sulfanyl and dioxopurine groups, which may influence its pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Purine Derivative: The dioxopurine structure is known for its interactions with nucleic acids and potential roles in cellular processes.
- Sulfanyl Group: This functional group is involved in nucleophilic substitution reactions, enhancing the compound's reactivity.
Biological Activity Overview
Research indicates that compounds with similar purine structures often exhibit various pharmacological effects, including:
- Antiviral Activity: Purine derivatives are known to inhibit viral replication by interfering with nucleic acid synthesis.
- Anticancer Properties: Some purine analogs act as chemotherapeutic agents by inhibiting nucleotide synthesis, thus affecting cancer cell proliferation.
- Enzyme Inhibition: this compound may inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management .
The biological activity of this compound can be attributed to several mechanisms:
- Nucleic Acid Interaction: The dioxopurine moiety allows for interactions with DNA/RNA, potentially leading to interference in replication and transcription processes.
- Enzyme Inhibition: The sulfanyl group may facilitate interactions with specific enzymes, altering their activity and impacting metabolic pathways.
- Cell Signaling Modulation: By mimicking natural nucleotides, this compound could influence cellular signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison can be made with other purine derivatives:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Adenosine | Purine nucleoside | Key role in energy transfer (ATP) |
| Guanosine | Purine nucleoside | Involved in protein synthesis and signaling |
| 6-Mercaptopurine | Purine analog | Used in cancer therapy; inhibits nucleotide synthesis |
Uniqueness of this compound:
This compound's distinctive combination of a sulfanyl group with a dioxopurine structure suggests potential novel mechanisms of action or specific interactions that could be leveraged for therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antiviral Studies: Research has shown that purine derivatives can inhibit viral replication in vitro. For instance, compounds similar to this compound have demonstrated effectiveness against viruses such as HIV and Hepatitis C.
- Cancer Research: A study published in Cancer Research highlighted the efficacy of purine analogs in reducing tumor growth in animal models by inhibiting DNA synthesis pathways.
- Diabetes Management: Inhibitors of DPP-IV have been shown to improve glycemic control in diabetic patients. This compound's potential as a DPP-IV inhibitor warrants further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
